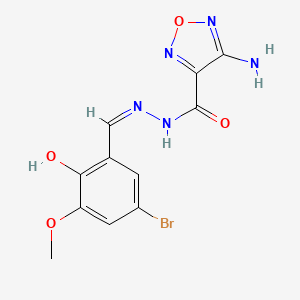![molecular formula C14H18F3NO4S B6020023 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine](/img/structure/B6020023.png)
2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine is a chemical compound that has gained significant attention in scientific research. This compound is commonly used in the field of medicinal chemistry due to its potential as a therapeutic agent.
Applications De Recherche Scientifique
2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine has been extensively studied for its potential as a therapeutic agent. This compound has been shown to have anti-cancer properties and has been used in the development of new cancer treatments. Additionally, it has been studied for its potential as an anti-inflammatory agent and has shown promise in the treatment of inflammatory diseases such as rheumatoid arthritis.
Mécanisme D'action
The mechanism of action of 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it has been shown to inhibit the production of inflammatory cytokines, which are involved in the development of inflammatory diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells. In terms of its anti-inflammatory effects, it has been shown to decrease the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine in lab experiments is its potential as a therapeutic agent. This compound has shown promise in the treatment of cancer and inflammatory diseases. However, one of the main limitations of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are a number of future directions for the study of 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine. One area of research is the development of new cancer treatments that incorporate this compound. Additionally, further studies are needed to determine the safety and efficacy of this compound in the treatment of inflammatory diseases. Finally, there is a need for the development of new synthesis methods that can produce this compound in larger quantities and with greater efficiency.
Conclusion:
In conclusion, this compound is a chemical compound that has shown promise in the treatment of cancer and inflammatory diseases. While further studies are needed to determine the safety and efficacy of this compound, its potential as a therapeutic agent makes it an important area of research in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of 2-(3-methoxybenzyl)-4-[(2,2,2-trifluoroethyl)sulfonyl]morpholine is a multi-step process that involves the reaction of various chemicals. The synthesis of this compound is achieved by reacting 3-methoxybenzylamine with 2,2,2-trifluoroethylsulfonyl chloride in the presence of a base. The resulting product is then reacted with morpholine in the presence of a catalyst to produce the final compound.
Propriétés
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-(2,2,2-trifluoroethylsulfonyl)morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F3NO4S/c1-21-12-4-2-3-11(7-12)8-13-9-18(5-6-22-13)23(19,20)10-14(15,16)17/h2-4,7,13H,5-6,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJWUVPDQBMLKKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2CN(CCO2)S(=O)(=O)CC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methoxy-N-(2-methoxyethyl)-2-({1-[(2E)-3-phenyl-2-propen-1-yl]-4-piperidinyl}oxy)benzamide](/img/structure/B6019959.png)
![6-bromo-2-(4-butylphenyl)-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-4-quinolinecarboxamide](/img/structure/B6019967.png)
![3-(3,4-difluorophenyl)-5-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6019972.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}propanamide](/img/structure/B6019974.png)
![4-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6019980.png)
![N-{amino[(6-ethoxy-4-methyl-2-quinazolinyl)amino]methylene}-2-(methylamino)benzamide](/img/structure/B6019994.png)
![1-benzyl-4-({4-[(3-methoxy-1-piperidinyl)carbonyl]-1,3-oxazol-2-yl}methyl)piperazine](/img/structure/B6020000.png)
![2-methoxy-4-((1E)-3-{[1-(2-pyrimidinyl)-3-piperidinyl]amino}-1-propen-1-yl)phenol](/img/structure/B6020005.png)


![N-methyl-5-{1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6020028.png)
![4-(4-{[3-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-1-piperidinyl]methyl}phenyl)-3-butyn-1-ol](/img/structure/B6020054.png)